Mesaconine 14-benzoate
Description
Properties
IUPAC Name |
[5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWZCUZNRVAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Botanical Sourcing and Chemoecological Significance
Genus and Species-Specific Distribution of Mesaconine (B8520833) 14-benzoate
Mesaconine 14-benzoate, also known by its synonym Benzoylmesaconine, is predominantly isolated from various species of the genus Aconitum, which belongs to the family Ranunculaceae. selleckchem.com This genus, commonly known as monkshood or wolfsbane, is renowned for its rich and diverse alkaloid content.
Research has identified this compound as a significant constituent in several Aconitum species. Notably, it is a major monoester diterpenoid alkaloid found in the roots of Aconitum carmichaelii Debx., a plant with a long history of use in traditional Chinese medicine. nih.govresearchgate.net Beyond A. carmichaelii, quantitative analyses have confirmed the presence of this compound in other species, highlighting its specific distribution within the genus. For instance, studies have quantified its presence in Aconitum pendulum and Aconitum transsectum, indicating a broader, yet specific, occurrence. researchgate.net The compound has also been isolated from Aconitum apetalum and is considered a main alkaloid in several Aconitum species. selleckchem.comresearchgate.net
The following table summarizes the quantitative distribution of this compound in the roots of various Aconitum species, as reported in a comparative study.
Distribution of this compound in Various Aconitum Species
| Species | This compound Content (% of dried root weight) | Reference |
|---|---|---|
| Aconitum carmichaelii Debx. | 0.017% | researchgate.net |
| Aconitum pendulum | 0.008% | researchgate.net |
| Aconitum transsectum | 0.114% | researchgate.net |
Contributions to Chemotaxonomy and Phylogenetics of Aconitum Species
The diversity of diterpenoid alkaloids within the genus Aconitum provides a valuable tool for the chemical classification (chemotaxonomy) and the study of evolutionary relationships (phylogenetics) among its numerous species. The structural variations of these alkaloids, including the presence or absence of specific compounds like this compound, can serve as chemical markers to differentiate between species that are morphologically similar.
This compound, being a prominent monoester alkaloid, plays a role in this chemotaxonomic differentiation. For instance, the profile of diterpenoid alkaloids, including the relative abundance of compounds such as Benzoylmesaconine, is a key factor in distinguishing authentic Aconitum carmichaelii (Fuzi) from potential adulterant species. researchgate.net The presence of a benzoate (B1203000) group at the C-14 position is a characteristic feature that can help in the chemical fingerprinting of certain species.
Furthermore, the distribution of different types of diterpenoid alkaloids can provide insights into the phylogenetic relationships within the Aconitum genus. While phylogenetic studies have increasingly utilized molecular data from DNA sequences (e.g., ITS and trnL-trnF regions) to construct evolutionary trees, the chemical data from alkaloid profiles often complements these findings. researchgate.neticm.edu.pl The structural features of the diterpenoid alkaloids present in a particular species can support its placement within a certain taxonomic section or subgenus. For example, the types of alkaloids found in Aconitum brachypodum have been used to suggest its transitional state within the subgenus Aconitum. researchgate.net The presence of this compound and other related alkaloids contributes to a broader understanding of the chemical evolution within this complex and diverse genus.
Biosynthetic Pathways and Genetic Foundations
Delineation of Precursor Integration within Terpenoid Biosynthetic Routes (e.g., MEP Chloroplast Pathway)
The biosynthesis of all terpenoids, including diterpenoid alkaloids, originates from two universal five-carbon (C5) precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). semanticscholar.orgrsc.org Plants utilize two distinct pathways to produce these building blocks, which are segregated into different cellular compartments. rsc.orgfrontiersin.org
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located within the plastids, is primarily responsible for synthesizing precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P). mdpi.com A series of enzymatic steps, including those catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), ultimately yields IPP and DMAPP. mdpi.comias.ac.in
For the formation of Mesaconine (B8520833) 14-benzoate, the journey continues within the plastid. The enzyme geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form geranylgeranyl pyrophosphate (GGPP), a C20 compound. semanticscholar.orgnih.gov GGPP is the universal precursor for all diterpenoids and marks the entry point into the specific biosynthetic route leading to the diverse array of diterpenoid alkaloids. rsc.orgnih.gov
Table 1: Key Precursors and Enzymes in the Upstream Terpenoid Pathway
| Molecule/Enzyme | Abbreviation | Class/Function | Pathway Location |
|---|---|---|---|
| Isopentenyl Diphosphate | IPP | C5 Precursor | MEP Pathway (Plastid) |
| Dimethylallyl Diphosphate | DMAPP | C5 Precursor | MEP Pathway (Plastid) |
| Geranylgeranyl Pyrophosphate | GGPP | C20 Diterpene Precursor | MEP Pathway (Plastid) |
| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Enzyme | MEP Pathway (Plastid) |
| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Enzyme (Prenyltransferase) | MEP Pathway (Plastid) |
Identification and Characterization of Enzymatic Transformations and Intermediates in Mesaconine 14-benzoate Formation
The transformation of the linear C20 precursor, GGPP, into the intricate hexacyclic structure of this compound involves cyclization, oxidation, nitrogen incorporation, and functional group tailoring.
Diterpene Skeleton Formation: The biosynthesis is initiated by the cyclization of GGPP, a process catalyzed by a pair of terpene synthases (TPS). First, copalyl diphosphate synthase (CDPS) converts GGPP to copalyl diphosphate. This intermediate is then further cyclized by a kaurene synthase-like (KSL) enzyme to form a tetracyclic diterpene scaffold, primarily ent-atisene for this class of alkaloids. nih.govbiorxiv.orgnih.gov
Oxidation and Rearrangement: The ent-atisene scaffold undergoes extensive oxidative modifications, including hydroxylations and rearrangements, which are predominantly catalyzed by various cytochrome P450 monooxygenases (CYPs). biorxiv.orgfrontiersin.org These reactions create the specific aconitine-type backbone characteristic of this compound. nih.gov
Nitrogen Incorporation: A crucial step that defines the compound as an alkaloid is the incorporation of a nitrogen atom. Evidence suggests that the nitrogen is sourced from ethanolamine. biorxiv.orgnih.gov This transformation is mediated by a series of enzymes, including a reductase, which links the nitrogen atom to the diterpene core, forming a key intermediate, atisinium. biorxiv.orgnih.gov This step establishes the heterocyclic ring system.
Tailoring and Final Acylation: Following the core formation, a series of "tailoring" enzymes perform further modifications. These include O-methyltransferases (OMTs) that add methyl groups and other CYPs that introduce hydroxyl groups at specific positions on the molecule, leading to the formation of the direct precursor, mesaconine. frontiersin.orgpageplace.de The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-14 position with benzoic acid. This reaction is catalyzed by a specific acyltransferase, likely from the BAHD acyltransferase family, which utilizes benzoyl-CoA as the acyl donor. frontiersin.org
Table 2: Characterized Steps in Diterpenoid Alkaloid Biosynthesis
| Intermediate | Enzyme(s) | Transformation |
|---|---|---|
| Geranylgeranyl Pyrophosphate (GGPP) | Terpene Synthases (CDPS, KSL) | Cyclization to ent-atisene skeleton |
| ent-Atisene | Cytochrome P450s (CYPs) | Oxidation and Hydroxylation |
| Oxidized Diterpene | Reductase, Aminotransferase | Nitrogen incorporation (from ethanolamine) |
| Diterpenoid Alkaloid Core | CYPs, O-Methyltransferases (OMTs) | Tailoring reactions (hydroxylation, methylation) to form Mesaconine |
| Mesaconine | Acyltransferase (putative) | Acylation with benzoic acid at C-14 |
Molecular Genetic Basis of Biosynthesis: Gene Identification, Expression, and Regulation (e.g., via Multi-Omics Analyses)
The identification of the genes responsible for producing this compound and related alkaloids has been accelerated by integrated multi-omics approaches, combining genomics, transcriptomics, and metabolomics. nih.govmdpi.com Studies on various Aconitum species, such as A. vilmorinianum, A. japonicum, and A. carmichaelii, have provided a wealth of candidate genes. jipb.netsemanticscholar.orgnih.gov
Gene Identification: By correlating gene expression profiles with the accumulation of specific alkaloids across different plant tissues, researchers have identified numerous candidate genes. nih.gov These include genes encoding the key enzymes of the pathway: terpene synthases (CDPS, KSL), various cytochrome P450s, reductases, aminotransferases, O-methyltransferases, and acyltransferases. jipb.netbiorxiv.orgresearchgate.net For instance, integrated analyses of the A. vilmorinianum genome and transcriptome successfully identified several genes involved in diterpenoid alkaloid biosynthesis, including target ent-kaurene (B36324) oxidases and aminotransferases that facilitate the transformation of diterpenes into alkaloids. jipb.net
Expression and Regulation: Transcriptome analysis across different tissues (e.g., root, stem, leaf, flower) has revealed tissue-specific expression patterns. semanticscholar.orgresearchgate.net While the initial diterpenoid skeleton formation genes may be highly expressed in flowers, the genes responsible for the later steps of alkaloid formation and modification often show higher expression in leaves, stems, and roots, with the roots typically being the primary site of final alkaloid accumulation. mdpi.comsemanticscholar.orgresearchgate.net This spatial regulation suggests a complex transport system for intermediates within the plant.
Genomic Evolution: Comparative genomic studies have revealed that a whole-genome duplication event specific to Aconitum vilmorinianum may have played a significant role in the evolution of the diterpenoid alkaloid biosynthetic pathway. nih.govmdpi.com This duplication likely provided an expanded genetic toolkit, allowing for the neofunctionalization of duplicated genes to create the novel and complex chemical diversity seen in these alkaloids. jipb.net
Table 3: Gene Families Implicated in Diterpenoid Alkaloid Biosynthesis by Multi-Omics Studies
| Gene Family | Abbreviation | Postulated Function in Pathway |
|---|---|---|
| Terpene Synthase | TPS | Formation of the core carbon skeleton |
| Cytochrome P450 | CYP | Oxidation, hydroxylation, and rearrangement |
| O-Methyltransferase | OMT | Addition of methyl groups |
| BAHD Acyltransferase | BAHD | Acylation (e.g., addition of benzoate (B1203000) group) |
| Aminotransferase | - | Incorporation of nitrogen atom |
Comparative Biosynthetic Analyses with Structurally Related C19-Diterpenoid Alkaloids
This compound belongs to the C19-diterpenoid alkaloid class, which is characterized by a nineteen-carbon skeleton. researchgate.net This class is biosynthetically related to the C20 and C18-diterpenoid alkaloids also found in Aconitum and related genera. frontiersin.org
The biosynthesis of C19-diterpenoid alkaloids is believed to diverge from that of C20 alkaloids after the formation of the initial diterpene skeleton. researchgate.net C19 alkaloids, like this compound, are thought to arise from a C20 precursor through a skeletal rearrangement, likely a Wagner-Meerwein shift, that results in the expulsion of one carbon atom (typically C-4). frontiersin.orgresearchgate.net
The vast structural diversity within the C19-diterpenoid alkaloids stems from the varied activities of the "tailoring" enzymes. While the early steps of forming the ent-atisane scaffold and the core nitrogen-containing ring system are largely conserved, the subsequent oxidation, methylation, and acylation steps create the distinct final products. biorxiv.orgnih.govfrontiersin.org
For example, comparing this compound to its close relatives highlights the role of specific enzymes:
Mesaconine: This is the direct precursor, lacking the benzoate group at C-14. The enzyme responsible for adding this group creates this compound. pageplace.de
Aconitine (B1665448): This highly toxic alkaloid possesses both a benzoate at C-14 and an acetate (B1210297) group at C-8. This implies the action of two different acyltransferases on a common precursor.
Hypaconitine: This alkaloid has an acetate at C-8 but lacks the benzoate at C-14, showing another variation in the acylation pattern. pageplace.de
This comparative analysis demonstrates that a combinatorial-like biosynthetic system, utilizing a shared foundational pathway followed by divergent, enzyme-catalyzed modifications, is responsible for the rich chemical diversity of C19-diterpenoid alkaloids.
Table 4: Comparison of Functional Groups in Related Aconitine-Type Alkaloids
| Compound | C-8 Substituent | C-14 Substituent | Implied Final Enzymatic Step(s) |
|---|---|---|---|
| This compound | Hydroxyl (-OH) | Benzoate | C-14 Acyltransferase |
| Mesaconine | Hydroxyl (-OH) | Hydroxyl (-OH) | (Precursor) |
| Aconitine | Acetate | Benzoate | C-8 Acyltransferase and C-14 Acyltransferase |
| Hypaconitine | Acetate | Hydroxyl (-OH) | C-8 Acyltransferase |
Chemical Synthesis and Strategic Derivatization
Total Synthesis Approaches to the Aconitane (B1242193) Skeleton and Its Derivatives
The aconitane skeleton, the core structure of Mesaconine (B8520833) 14-benzoate, is a formidable synthetic challenge due to its highly intricate and densely functionalized hexacyclic cage structure. rsc.org This framework, often a 6/7/5/6/6/5-membered ring system, features numerous contiguous stereocenters, making its construction a significant achievement in organic synthesis. acs.org Synthetic chemists have developed several strategies to assemble this complex architecture.
Key strategies often involve:
Convergent Fragment Coupling: This approach involves the synthesis of different parts of the molecule (e.g., an AE-ring fragment and a CD-ring fragment) which are then joined together. rsc.orgdntb.gov.ua One such strategy successfully utilized a Wagner-Meerwein rearrangement to construct the bicyclo[3.2.1] system characteristic of the aconitine (B1665448) core in a single step. acs.org
Cycloaddition Reactions: Diels-Alder reactions are frequently employed to form the key carbocyclic rings. nih.govnih.gov For instance, a modular synthesis of the related neofinaconitine involved two successive Diels-Alder reactions, the second of which utilized a novel azepinone dienophile. nih.govnih.govacs.org
Skeletal Rearrangements: Bio-inspired strategies often mimic the natural biosynthetic pathway, where a denudatine-type skeleton (bicyclo[2.2.2]octane) rearranges into the aconitine-type (bicyclo[3.2.1]octane) framework. nih.gov Other key rearrangements include the aza-Prins cyclization to forge the final F-ring. acs.orgdntb.gov.ua
Radical Cyclizations: These reactions are crucial for forming key carbon-carbon bonds to complete the hexacyclic skeleton. nih.gov For example, the C7–C8 bond has been successfully formed using a radical cyclization. nih.govacs.org
While no total synthesis of Mesaconine 14-benzoate itself has been explicitly detailed in the surveyed literature, the successful syntheses of related aconitane alkaloids like talatisamine (B1682923), neofinaconitine, and napelline (B1196341) establish the foundational methodologies that would be required. acs.orgnih.govwikipedia.org These syntheses validate complex, multi-step sequences that successfully navigate the stereochemical and functional group challenges inherent in this class of molecules. wikipedia.org
Table 1: Key Strategic Reactions in Aconitane Skeleton Synthesis
| Synthetic Strategy | Key Reaction Type | Purpose in Synthesis | Reference |
|---|---|---|---|
| Fragment Coupling | Wagner-Meerwein Rearrangement | Construction of the bicyclo[3.2.1] system | acs.org |
| Convergent Synthesis | Diels-Alder Cycloaddition | Formation of core carbocyclic rings | nih.govnih.gov |
| Bio-inspired Synthesis | Skeletal Rearrangement | Conversion of denudatine to aconitine framework | nih.gov |
| Ring Completion | Radical Cyclization | Formation of key C-C bonds (e.g., C7-C8) | nih.govacs.org |
| Ring Completion | Aza-Prins Cyclization | Formation of the 5-membered F-ring | acs.orgdntb.gov.ua |
Semi-synthetic Transformations and Esterification Strategies for this compound
This compound, also known as benzoylmesaconine, is a monoester diterpenoid alkaloid. researchgate.net It is structurally situated between the highly toxic diester alkaloids (like mesaconitine) and the less toxic aminoalcohol alkaloids (like mesaconine). researchgate.netnih.gov This structural relationship is central to its semi-synthesis.
The primary routes to this compound involve:
Selective Hydrolysis: Starting from a related diester alkaloid such as mesaconitine (B191843) (which has an acetyl group at C-8 and a benzoyl group at C-14), selective hydrolysis can be employed. Under controlled conditions, the more labile C-8 acetate (B1210297) ester is cleaved, leaving the C-14 benzoate (B1203000) ester intact to yield this compound. This transformation is a key step in the detoxification process of Aconitum roots, where highly toxic diesters are converted to less toxic monoesters. researchgate.netrsc.org
Direct Esterification: The parent aminoalcohol, mesaconine, can be selectively esterified at the C-14 hydroxyl group. nih.gov This requires the use of protecting groups for other reactive hydroxyls or exploiting the differential reactivity of the hydroxyl groups on the aconitane skeleton to achieve regioselectivity. The reaction typically involves treating mesaconine with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a suitable base.
These semi-synthetic methods are significantly more efficient than total synthesis for producing this compound and its analogues for research purposes, as they leverage the complex scaffold provided by nature.
Regioselective Chemical Modifications and Functionalization Techniques
The aconitane skeleton offers multiple sites for chemical modification, and achieving regioselectivity is a key challenge and goal for chemists. Such modifications are crucial for probing structure-activity relationships.
Notable regioselective techniques applied to this class of alkaloids include:
O-Demethylation: Aconitine-type alkaloids often possess multiple methoxy (B1213986) groups (e.g., at C-1, C-6, C-16, and C-18). Selective demethylation of these groups allows for the introduction of new functionalities. acs.org Reagents like trimethylsilyl (B98337) iodide or HBr in acetic acid have been used to achieve partial demethylation, with the reaction's outcome depending on the specific alkaloid and reaction conditions. For example, methoxy groups at C-16 and C-18 have been shown to be selectively demethylated. acs.org
A-Ring and C-Ring Modifications: The hydroxyl group at C-3 in the A-ring can undergo various transformations, including fluorination, oxidation, and reduction, followed by ester exchange reactions to yield a variety of analogues. nih.gov
Ester Exchange and Acylation: The ester groups are common points for modification. The benzoyl group of this compound can be exchanged for other acyl groups through hydrolysis followed by re-esterification. Furthermore, the free hydroxyl groups, particularly the one at C-8, can be acylated to produce new diester analogues. nih.gov Simple coupling reactions are often used to synthesize derivatives. researchgate.net
These selective functionalization techniques provide access to a wide array of derivatives, enabling a systematic study of how specific structural features influence the molecule's properties.
Rational Design and Synthesis of this compound Analogues for Mechanistic Inquiry
The rational design and synthesis of analogues are driven by the need to understand the molecular mechanisms of action and to potentially develop compounds with improved properties. nih.govfrontiersin.org By systematically altering the structure of this compound, researchers can identify the key pharmacophoric elements.
Areas of focus for analogue synthesis include:
Modification of the C-14 Ester: The nature of the ester group at C-14 is known to be critical for bioactivity. nih.gov Synthesizing analogues with different aromatic and aliphatic ester side chains allows for an investigation into the impact of steric and electronic properties of this group.
N-Substituent Modification: The N-ethyl group is another common target for modification. Analogues with different N-alkyl or N-arylalkyl substituents have been synthesized to probe the role of the nitrogen substituent in receptor binding. bath.ac.uk Studies on simplified analogues have shown that a bulkier N-side-chain can enhance activity at certain receptors. bath.ac.uk
These synthetic endeavors are essential for building a comprehensive understanding of the structure-activity relationships within the aconitine family of alkaloids. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Type/Class |
|---|---|
| This compound | Monoester Diterpenoid Alkaloid |
| Benzoylmesaconine | Monoester Diterpenoid Alkaloid |
| Aconitine | Diester Diterpenoid Alkaloid |
| Mesaconitine | Diester Diterpenoid Alkaloid |
| Hypaconitine | Diester Diterpenoid Alkaloid |
| Mesaconine | Aminoalcohol Diterpenoid Alkaloid |
| Neofinaconitine | C18-Norditerpenoid Alkaloid |
| Talatisamine | C19-Diterpenoid Alkaloid |
| Napelline | Diterpenoid Alkaloid |
| Denudatine | Diterpenoid Alkaloid |
| Apetalrine B | C19-Diterpenoid Alkaloid |
| Cammaconine | Diterpenoid Alkaloid |
| Delphinine | Diterpenoid Alkaloid |
| Falconerine | Diterpenoid Alkaloid |
| Lappaconitine | C18-Diterpenoid Alkaloid |
Molecular Mechanism of Action Research
Investigation of Molecular Targets and Binding Interactions (e.g., Voltage-Gated Ion Channels, Receptor Subtypes)
The primary molecular targets for the broader class of C19-diterpenoid alkaloids, to which Mesaconine (B8520833) 14-benzoate belongs, are widely recognized as voltage-gated ion channels, particularly voltage-gated sodium channels (NaV). nih.govyoutube.com The potent neurotoxicity of diester alkaloids like aconitine (B1665448) is attributed to their ability to bind to these channels, causing persistent activation and membrane depolarization. wikipedia.org
While direct binding studies on Mesaconine 14-benzoate with specific ion channel subtypes are not extensively documented, research on closely related compounds provides significant insight. For instance, studies on other Aconitum alkaloids indicate that their interaction with NaV channels is a critical determinant of their biological activity. nih.gov The general mechanism involves these alkaloids acting as neurotoxin receptor site modulators. nih.gov
Interestingly, a recent study investigated the interaction between Benzoylmesaconine and hen egg white lysozyme (B549824) (HEWL), a non-traditional target. This research demonstrated that this compound can bind to and induce structural changes in proteins, leading to the formation of oligomers and a decrease in enzymatic activity. researchgate.net While HEWL is not a primary pharmacological target, this interaction underscores the compound's potential to engage in significant molecular binding with protein structures.
In Vitro Studies on Ligand-Binding Affinities and Modulatory Effects on Target Macromolecules
In vitro research has begun to shed light on the modulatory effects of this compound and related alkaloids on target macromolecules. A study using molecular docking simulations identified significant hydrophobic interactions and hydrogen bonds between Benzoylmesaconine and residues of hen egg white lysozyme (HEWL). researchgate.net Spectroscopic analysis in the same study revealed that this binding resulted in conformational changes to the protein, including a reduction in its α-helix content and a subsequent loss of its lytic function. researchgate.net
Further insight comes from electrophysiological studies on related Aconitum alkaloids. An investigation into 14-benzoyltalitasamine, an alkaloid structurally similar to this compound, demonstrated its modulatory effects on neuronal activity in rat hippocampal slices. The study recorded a reversible, concentration-dependent inhibition of field excitatory postsynaptic potentials (fEPSPs), with effects observed at concentrations as low as 0.3 µM and a complete block at 30 µM. nih.gov In contrast, the non-benzoylated analog, talitasamine, was a much less effective inhibitor, highlighting the critical role of the benzoate (B1203000) moiety in this interaction. nih.gov
The following table summarizes the observed in vitro modulatory effects of an Aconitum alkaloid structurally related to this compound.
| Compound | Preparation | Effect | Concentration | Citation |
| 14-Benzoyltalitasamine | Rat Hippocampal Slices (CA1) | Attenuation of orthodromic population spike | > 1 µM | nih.gov |
| 14-Benzoyltalitasamine | Rat Hippocampal Slices (CA1) | Inhibition of field EPSP | ≥ 0.3 µM | nih.gov |
| 14-Benzoyltalitasamine | Rat Hippocampal Slices (CA1) | Complete block of orthodromic population spike and field EPSP | 30 µM | nih.gov |
| Talitasamine | Rat Hippocampal Slices (CA1) | Less effective inhibitor of orthodromic population spike | < 100 µM | nih.gov |
Cellular Mechanisms: Elucidation of Intracellular Signaling Cascades (e.g., NFκB pathway modulation, T-cell induction)
The anti-inflammatory properties of this compound are primarily mediated through the suppression of key intracellular signaling cascades, namely the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov
In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Benzoylmesaconine (BMA) has been shown to significantly inhibit the inflammatory response. nih.govscienceopen.com The compound effectively decreases the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net Furthermore, it reduces the levels of inflammatory mediators including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS). nih.govnih.gov
Mechanistically, BMA treatment suppresses the LPS-induced phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. nih.gov This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription. nih.govscienceopen.com Consequently, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels is significantly inhibited. nih.govnih.gov
The table below details the inhibitory effects of Benzoylmesaconine on various inflammatory mediators in LPS-stimulated macrophages.
| Mediator/Protein | Effect | Cell Line | Citation |
| IL-1β, IL-6, TNF-α | Decreased production | RAW264.7 | nih.gov |
| PGE2, NO, ROS | Decreased production | RAW264.7 | nih.govnih.gov |
| iNOS, COX-2 | Inhibited protein and mRNA levels | RAW264.7 | nih.govnih.gov |
| IκBα | Suppressed phosphorylation and degradation | RAW264.7 | nih.gov |
| NF-κB p65 | Inhibited nuclear translocation | RAW264.7 | nih.govscienceopen.com |
In addition to its effects on the NF-κB pathway, this compound has been shown to influence T-cell responses. Research suggests that it may enhance host resistance to infections, such as with herpes simplex virus type 1 (HSV-1), by inducing the generation of antagonistic CD4+ T cells that counteract the burn-associated type-2 T-cell response in thermally injured subjects. ebi.ac.uktargetmol.combiocrick.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of Aconitum alkaloids relates to their biological activity and toxicity.
The complex, highly oxygenated hexacyclic structure of norditerpenoid alkaloids presents multiple sites for molecular interaction. rsc.org The arrangement of substituents on the aconitane (B1242193) skeleton, including methoxy (B1213986), hydroxyl, and ester groups, creates a specific three-dimensional conformation that influences binding to molecular targets. The lipophilicity and electronic properties endowed by these functional groups are key contributors to molecular recognition and pharmacological activity. researchgate.net For instance, QSAR studies on the broader class of diterpenoid alkaloids have identified parameters such as partition coefficient (LogP), polar surface area, and molecular flexibility as important determinants of biological activity. mdpi.comnih.gov
The ester groups on the aconitane skeleton are critical determinants of both toxicity and therapeutic activity. The high toxicity of diester-diterpenoid alkaloids is primarily attributed to the presence of both an acetyl ester at the C-8 position and a benzoyl ester at the C-14 position. rsc.org
This compound is a monoester alkaloid, resulting from the hydrolysis of the C-8 acetyl group from its parent diester, mesaconitine (B191843). researchgate.net This structural change significantly reduces toxicity. The definitive role of the 14-benzoate moiety is clearly demonstrated in comparative studies. An investigation comparing 14-benzoyltalitasamine with its non-benzoylated counterpart, talitasamine, found that the presence of the 14-benzoate group was essential for the compound's inhibitory effect on neuronal activity in hippocampal slices. nih.gov Talitasamine, lacking this group, was significantly less effective, confirming that the 14-benzoate moiety is crucial for potent ligand-target interactions at certain neuronal receptors. nih.gov
Quantitative structure-activity relationship (QSAR) is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activities. analis.com.my For Aconitum alkaloids, QSAR analyses have been employed to explain their analgesic properties and to understand the structural basis of their toxicity. researchgate.netsemanticscholar.org
These models typically use calculated molecular descriptors—such as surface area, volume, lipophilicity (LogP), and electronic properties—to predict the activity of new or untested compounds. mdpi.com A validated QSAR model for diterpenoid alkaloids indicated that parameters including surface area, volume, LogP, and polarizability could effectively predict anti-inflammatory activity. mdpi.com While specific QSAR models focused solely on this compound are not widely published, the application of these computational methods to the broader class of Aconitum alkaloids provides a framework for predicting the activity of its derivatives and for designing new analogues with improved therapeutic profiles. researchgate.netnih.gov The goal of such modeling is to create reliable computational predictors that can guide the synthesis of compounds with enhanced activity and reduced toxicity. mdpi.com
Advanced Analytical Methodologies for Research Applications
Chromatographic Separations for Isolation and Purity Assessment in Complex Botanical Extracts (e.g., HPLC, UPLC, GC-MS)
The isolation and purification of Mesaconine (B8520833) 14-benzoate from botanical sources, such as plants from the Aconitum genus, rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods due to their high resolution and suitability for analyzing thermolabile and non-volatile compounds like diterpenoid alkaloids.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode Array Detector (DAD), is a robust technique for the separation and purity assessment of Mesaconine 14-benzoate. researchgate.net Reversed-phase columns, such as C18 or C8, are typically employed. The separation is achieved by optimizing the mobile phase, which usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netijpsonline.com Gradient elution is often preferred to resolve the complex mixture of alkaloids present in botanical extracts. ijpsonline.comijpsonline.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which operate at higher pressures than traditional HPLC systems. nih.govresearchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for both identifying and quantifying trace amounts of alkaloids in complex samples. nih.govresearchgate.net The high efficiency of UPLC is particularly advantageous for separating structurally similar diterpenoid alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is less commonly used for the direct analysis of diterpenoid alkaloids like this compound due to their low volatility and thermal instability. nih.gov To make these compounds suitable for GC analysis, a chemical derivatization step is necessary. jfda-online.comresearchgate.net This process, typically silylation, acylation, or alkylation, increases the volatility and thermal stability of the analyte. nih.govnih.gov For example, hydroxyl groups can be converted to their trimethylsilyl (B98337) (TMS) ethers. nih.gov While effective, derivatization adds complexity to sample preparation and may introduce artifacts. researchgate.netmdpi.com Therefore, LC-based methods are generally preferred for routine analysis.
Table 1: Typical Chromatographic Conditions for the Analysis of Diterpenoid Alkaloids
| Parameter | HPLC | UPLC | GC-MS (after derivatization) |
|---|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net | Reversed-Phase C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile/Methanol and buffered water ijpsonline.com | Gradient of Acetonitrile/Methanol and 0.1% Formic Acid in water nih.gov | Helium |
| Flow Rate | 0.8 - 1.2 mL/min researchgate.net | 0.2 - 0.5 mL/min | 1.0 - 1.5 mL/min |
| Detection | Diode Array Detector (DAD), Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) researchgate.net | Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled (e.g., 30-45 °C) | Temperature programmed oven |
| Derivatization | Not required | Not required | Required (e.g., Silylation with MSTFA or BSTFA) mdpi.com |
High-Resolution Spectroscopic Techniques for Advanced Structural Elucidation in Research Contexts (e.g., Advanced NMR, Mass Spectrometry)
The unambiguous structural confirmation of this compound is accomplished through the synergistic use of high-resolution spectroscopic techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the de novo structural elucidation of complex natural products. beilstein-journals.org
¹H NMR: Provides detailed information about the proton environment in the molecule, including chemical shifts, spin-spin coupling, and integration, which helps to define the connectivity of protons.
¹³C NMR: Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary) in the molecule. researchgate.net The chemical shifts are indicative of the electronic environment of each carbon. researchgate.net
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the complex carbon skeleton and establish the precise location of functional groups, including the attachment of the benzoate (B1203000) group at the C-14 position of the mesaconine core.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the parent molecule and its fragments with high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for alkaloids, which typically generates a protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic pattern of product ions. The fragmentation pathway provides crucial structural information. For this compound, key fragmentations would include the neutral loss of benzoic acid, water, and methoxy (B1213986) groups from the diterpenoid core. researchgate.netmiamioh.edu The fragmentation of the benzoate moiety itself often yields characteristic ions, such as the benzoyl cation at m/z 105 and the phenyl cation at m/z 77. docbrown.info
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data Type | Predicted Key Features |
|---|---|---|
| HRMS (ESI-MS/MS) | Parent Ion | [M+H]⁺ corresponding to the exact mass of C₃₂H₄₅NO₉ |
Hyphenated Techniques for Real-Time Monitoring of Chemical Processes (e.g., Extractive Electrospray Ionization Mass Spectrometry for in situ reaction analysis)
Hyphenated techniques that couple a separation or ionization method directly with mass spectrometry allow for the real-time, in situ monitoring of chemical reactions. Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) is a powerful ambient ionization technique well-suited for this purpose. nih.gov
EESI-MS allows for the direct analysis of analytes in their native state from complex mixtures, often with no sample preparation. bohrium.com The technique involves using two separate sprays: one generates an aerosol of the sample solution (e.g., a reaction mixture), while the other generates charged solvent droplets (the ESI spray). When these two aerosols intersect, analyte molecules are extracted from the sample droplets into the charged solvent droplets, ionized, and then drawn into the mass spectrometer for analysis. nih.gov
This methodology can be applied to the in situ monitoring of the synthesis, degradation, or metabolic transformation of this compound. researchgate.netpnnl.gov By continuously sampling a reaction mixture, EESI-MS can provide real-time data on the consumption of reactants and the formation of intermediates, products, and by-products. This capability is invaluable for optimizing reaction conditions, understanding reaction kinetics, and identifying transient or reactive intermediates that might be missed by conventional offline analysis. nih.gov
Method Validation for Quantitative Analysis of this compound in Research Matrices (e.g., Linearity, Limit of Detection, Limit of Quantification)
For the quantitative analysis of this compound in research matrices such as botanical extracts or biological fluids, it is essential that the analytical method be validated to ensure its reliability, accuracy, and precision. nih.gov Method validation is performed according to guidelines from bodies like the International Council on Harmonisation (ICH). nih.gov Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). europa.eu
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (r² > 0.99) is typically required. ijpsonline.comnih.gov
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It is often estimated based on the signal-to-noise ratio, typically at a ratio of 3:1. nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 10:1. nih.govnih.gov
Validated UPLC-MS/MS methods for related Aconitum alkaloids have demonstrated excellent sensitivity, with detection and quantification limits in the low ng/mL to pg/mL range. researchgate.netnih.gov
Table 3: Representative Method Validation Parameters for Quantitative Analysis of Diterpenoid Alkaloids by UPLC-MS/MS
| Parameter | Typical Performance Characteristic |
|---|---|
| Instrument | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Linearity Range | 0.1 - 50 ng/mL researchgate.net |
| Correlation Coefficient (r²) | > 0.999 researchgate.net |
| Limit of Detection (LOD) | 0.002 - 0.019 ng/mL researchgate.net (or 2.3 - 17 pg/mL) nih.gov |
| Limit of Quantification (LOQ) | 7 - 50 pg/mL nih.gov |
| Accuracy (% Recovery) | 85.0% - 110.2% researchgate.net |
| Precision (% RSD) | < 11% researchgate.net |
Research Applications in Chemical Biology and Natural Product Discovery
Utilization as a Biochemical Probe or Pharmacological Tool in In Vitro Systems
The utility of a natural product as a biochemical probe or a pharmacological tool hinges on its ability to interact specifically with biological targets, thereby elucidating physiological pathways or mechanisms of disease. While Mesaconine (B8520833) 14-benzoate has been identified as having analgesic and anti-infective properties, detailed studies specifically employing it as a biochemical probe or a pharmacological tool for mechanistic investigations in in vitro systems are not extensively documented in publicly available scientific literature. ebi.ac.uk Its biological roles, as cataloged in chemical databases, suggest potential areas for such applications.
Table 1: Known Biological Roles of Mesaconine 14-benzoate
| Biological Role | Description | Source |
|---|---|---|
| Plant Metabolite | A natural compound produced by plants of the Aconitum genus. | ChEBI ebi.ac.uk |
| Analgesic | An agent that can relieve pain without causing loss of consciousness. | ChEBI ebi.ac.uk |
Future research could leverage these known activities to develop in vitro assays where this compound could serve as a tool to probe the biological systems associated with pain and infection.
Application in Natural Product Cheminformatics, Database Curation, and Lead Compound Identification
Cheminformatics plays a crucial role in the organization, analysis, and utilization of chemical data from natural products. researchgate.netnih.gov The curation of natural product databases with accurate and detailed information is fundamental for drug discovery and chemical biology research. This compound is documented in chemical databases such as ChEBI (Chemical Entities of Biological Interest), which serves as a testament to its role in the systematic collection and organization of natural product data. ebi.ac.uk
Table 2: Database Information for this compound
| Database | Identifier | Molecular Formula | Natural Source |
|---|
The availability of its structural and chemical information in a machine-readable format within these databases is a prerequisite for its application in cheminformatic workflows.
Development and Standardization of Reference Materials for Academic and Research Purposes
The availability of well-characterized reference materials is essential for the quality control and reproducibility of scientific research. This compound is available commercially from various chemical suppliers, where it is often sold as a reference standard. This availability facilitates its use in analytical chemistry for the identification and quantification of this compound in plant extracts or other matrices.
Table 3: Availability of this compound as a Reference Material
| Supplier Type | Availability | Common Purity |
|---|
For rigorous academic and research purposes, the use of well-documented reference materials is crucial for ensuring the validity of experimental results.
Integration into Screening Libraries for Mechanistic Investigations
Screening libraries, which are collections of chemical compounds, are fundamental tools in drug discovery and chemical biology for identifying new bioactive molecules and for probing biological pathways. nih.gov These libraries are often screened against biological targets in high-throughput screening (HTS) campaigns to identify "hits."
Based on available information, there is no specific documentation of this compound being included in publicly or commercially available screening libraries for the purpose of broad mechanistic investigations. While its known biological activities make it a potential candidate for inclusion in focused libraries, for instance, those targeting pain or infectious diseases, its widespread integration into large, diverse screening collections is not reported. The decision to include a natural product in a screening library often depends on factors such as its availability, purity, structural diversity, and known biological or toxicological properties.
Future Research Trajectories and Methodological Innovations
Exploration of Uncharacterized Biosynthetic Enzyme Systems and Pathways
The biosynthetic pathway of C19-diterpenoid alkaloids, including Mesaconine (B8520833) 14-benzoate, is a complex process that remains largely uncharacterized, particularly in its later, highly specialized steps. cabidigitallibrary.org While the initial stages involving the terpenoid pathway are generally understood, the specific enzymes responsible for the intricate tailoring of the aconitine (B1665448) skeleton are mostly unknown. cabidigitallibrary.orgnih.gov
Research indicates that the biosynthesis begins with the production of geranylgeranyl pyrophosphate (GGPP) via the MEP and MVA pathways, which is then cyclized to form the diterpenoid precursor, atisine. cabidigitallibrary.org Subsequent modifications are performed by a cascade of uncharacterized enzymes, likely including terpene synthases, cytochromes P450 (CYP450s), reductases, and acyltransferases. cabidigitallibrary.orgnih.gov The formation of Mesaconine 14-benzoate requires a critical esterification step where a benzoyl group is attached at the C-14 position of the mesaconine backbone. This reaction is hypothesized to be catalyzed by a specific benzoyl-CoA-dependent acyltransferase. While such enzymes have been identified in other plant species for the biosynthesis of different secondary metabolites, the specific transferase in Aconitum has yet to be isolated and characterized. tandfonline.com Elucidating this pathway is critical, as the ester groups at positions C-8 and C-14 are known to be key determinants of the biological activity of aconitine-type alkaloids. nih.govnih.gov
Future research will focus on identifying and functionally characterizing these elusive enzymes using a combination of transcriptomics, proteomics, and gene silencing techniques. Pinpointing the specific acyltransferase responsible for the C-14 benzoylation will be a significant breakthrough, paving the way for metabolic engineering and the potential biocatalytic production of specific alkaloid derivatives.
| Enzyme Class | Proposed Role in Aconitine Alkaloid Biosynthesis | Status |
| Geranylgeranyl Diphosphate (B83284) Synthase (GGPPS) | Catalyzes the formation of the precursor geranylgeranyl pyrophosphate (GGPP). cabidigitallibrary.org | Characterized |
| Terpene Synthases | Involved in the initial cyclization of GGPP to form the diterpenoid skeleton. cabidigitallibrary.orgnih.gov | Partially Characterized |
| Cytochromes P450 (CYP450s) | Catalyze a series of oxidative modifications (e.g., hydroxylations) on the alkaloid core. cabidigitallibrary.orgnih.gov | Largely Uncharacterized |
| Reductases | Participate in various reduction steps throughout the pathway. cabidigitallibrary.orgnih.gov | Largely Uncharacterized |
| Acyltransferases | Catalyze the addition of ester groups, such as the crucial benzoyl group at C-14. | Putative/Uncharacterized |
Development of Novel and Efficient Synthetic Methodologies for Aconitine Alkaloids
The total chemical synthesis of aconitine alkaloids like this compound presents one of the most formidable challenges in modern organic chemistry. cabidigitallibrary.orgnih.gov Their structures are characterized by a highly intricate, interlocking hexacyclic ring system that is densely functionalized with numerous oxygenated groups and contiguous stereocenters. nih.govtandfonline.com To date, a total synthesis of aconitine itself has not been reported, although seminal syntheses of related, structurally simpler family members have been achieved. tandfonline.com
These synthetic endeavors are exceptionally lengthy, often requiring over 30 steps, and push the boundaries of synthetic innovation. dntb.gov.uaresearchgate.net Future progress in this area depends on the development of novel and more efficient synthetic strategies to assemble the complex core and install the required functional groups with high precision. Key methodological innovations being explored include:
Bio-inspired Rearrangements: Mimicking the proposed biosynthetic pathway, key skeletal transformations such as the Wagner-Meerwein rearrangement are employed to construct the signature bicyclo[3.2.1] ring system from a bicyclo[2.2.2] precursor. cabidigitallibrary.orgmdpi.com
Advanced Cycloadditions: Reactions like the oxidative dearomatization/Diels-Alder (OD/DA) cycloaddition are being used to rapidly build the polycyclic core of the alkaloids. nih.govnih.gov
Radical Cyclizations: These reactions have proven effective for forming challenging carbon-carbon bonds to close key rings within the alkaloid's caged structure. nih.govresearchgate.net
The development of these advanced synthetic routes is not only an academic challenge but also crucial for producing sufficient quantities of rare alkaloids for biological study and for creating novel analogs with refined properties. cabidigitallibrary.org
| Synthetic Strategy | Description | Key Application/Example |
| Fragment Coupling | Convergent synthesis where two complex intermediates are joined. cabidigitallibrary.orgdntb.gov.ua | Reisman's synthesis of talatisamine (B1682923) via a 1,2-addition/semipinacol rearrangement. researchgate.net |
| Oxidative Dearomatization/Diels-Alder (OD/DA) | A sequence to form the ubiquitous bicyclo[2.2.2]octane unit. nih.govnih.gov | Construction of the core ring system in various diterpenoid alkaloids. nih.gov |
| Radical Cyclization | Formation of C-C bonds via radical intermediates to close rings. researchgate.net | Formation of the B-ring in the synthesis of talatisamine. researchgate.net |
| Aza-Prins / Aza-Wacker Cyclizations | Nitrogen-centered cyclizations to form heterocyclic rings. nih.gov | Assembly of the pyrrolidine (B122466) ring in arcutine-type alkaloids. nih.gov |
Advanced Computational Modeling for Mechanism Prediction, Target Identification, and SAR Refinement
Advanced computational modeling has become an indispensable tool for accelerating research on complex natural products like this compound. These in silico methods provide powerful predictive insights into the biological activities and molecular interactions of aconitine alkaloids, guiding experimental work and aiding in the design of new derivatives.
Target Identification: A primary challenge is identifying the specific protein targets through which these alkaloids exert their effects. Computational approaches can predict these interactions on a large scale. For instance, integrated methods using Protein-Protein Interaction (PPI) networks and servers like PharmMapper have successfully predicted novel targets. One such study identified Calcium-Calmodulin-Dependent Protein Kinase II gamma (CAMK2G) as a potential target involved in the cardiotoxicity of aconitine alkaloids. cabidigitallibrary.org Other predicted targets include origin recognition complex isoform five (ORC5) and glycogen (B147801) synthase 1 (GYS1). mdpi.commdpi.com
Mechanism Prediction: Molecular docking simulations are used to predict the precise binding mode of an alkaloid within the active site of a target protein. Docking studies on aconitine and the voltage-gated sodium channel (VGSC), a primary target, have provided detailed models of how the alkaloid is positioned within the channel pore to exert its action. nih.govnih.gov These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, offering a molecular-level explanation for the compound's mechanism. nih.govmdpi.com
Structure-Activity Relationship (SAR) Refinement: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For aconitine alkaloids, QSAR and Quantitative Structure-Toxicity Relationship (QSTR) models have been developed to predict their anti-inflammatory activity and cardiotoxicity. cabidigitallibrary.orgnih.gov These models use molecular descriptors (e.g., steric, electrostatic, and hydrophobic fields) to identify which structural features are critical for activity. cabidigitallibrary.org For example, CoMFA and CoMSIA models have shown that hydrophobic and hydrogen bond acceptor fields are significant contributors to the toxicity of aconitine alkaloids, providing a clear direction for structural modifications to refine their activity profile. cabidigitallibrary.org
| Computational Method | Objective | Key Findings / Application for Aconitine Alkaloids |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. nih.gov | Modeled the binding of aconitine within voltage-gated sodium channels and the ATP-binding site of CAMK2G. cabidigitallibrary.orgnih.gov |
| Target Prediction (e.g., PPI Networks) | Identifies potential protein targets for a given compound. cabidigitallibrary.org | Predicted CAMK2G, ORC5, and other proteins as potential targets for aconitine-induced effects. cabidigitallibrary.orgmdpi.com |
| QSAR / QSTR | Correlates chemical structure with biological activity or toxicity. nih.gov | Developed predictive models for cardiotoxicity and anti-inflammatory activity; identified key structural determinants. cabidigitallibrary.orgresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the movement of a ligand-protein complex over time to assess binding stability. cabidigitallibrary.org | Confirmed the stable binding of aconitine alkaloids to the predicted target CAMK2G. cabidigitallibrary.org |
Challenges and Strategies in the Isolation and Purification of Trace Alkaloids for Research Purposes
The isolation of minor alkaloids like this compound from their natural source, typically plants of the Aconitum genus, is a significant bottleneck for research. The process is fraught with challenges that demand sophisticated and efficient separation strategies. mdpi.com
Challenges:
Low Abundance: Trace alkaloids are, by definition, present in very low concentrations within the plant, making it difficult to obtain quantities sufficient for structural elucidation and biological testing. researchgate.netmdpi.com
Structural Complexity and Similarity: Aconitum species produce a vast arsenal (B13267) of diterpenoid alkaloids, many of which are structural isomers or possess only minor functional group differences. nih.govdntb.gov.ua This high degree of structural similarity makes their separation by conventional chromatographic methods extremely difficult.
Compound Instability: The ester linkages in aconitine alkaloids (such as the benzoate (B1203000) at C-14) are susceptible to hydrolysis under harsh pH or temperature conditions, which can lead to the degradation of the target compound during extraction and purification. nih.govmdpi.com
Complex Plant Matrix: The crude plant extract contains a highly complex mixture of compounds with a wide range of polarities, further complicating the purification process. mdpi.com
Strategies: To overcome these challenges, a multi-step strategy combining traditional and modern techniques is often employed:
Efficient Extraction: The process typically begins with solvent extraction, followed by an acid-base liquid-liquid partition to selectively enrich the alkaloidal fraction from the crude extract. nih.govdntb.gov.ua
Modern Chromatographic Techniques: High-resolution chromatographic methods are essential for separating the structurally similar alkaloids.
High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase. This minimizes the irreversible adsorption and degradation of the sample, making it highly suitable for labile compounds like aconitine alkaloids. cabidigitallibrary.orgnih.gov
pH-Zone-Refining CCC: This specialized variant of HSCCC is exceptionally powerful for separating ionizable compounds like alkaloids. It allows for a much higher sample loading capacity and can often achieve high purity of multiple components in a single run. dntb.gov.ua
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers very high resolution and is often used as a final polishing step to obtain highly pure compounds. mdpi.commdpi.com
The strategic combination of these advanced separation techniques is crucial for successfully isolating trace alkaloids like this compound, thereby enabling further scientific investigation.
| Technique | Principle | Advantage for Trace Alkaloid Isolation |
| Acid-Base Partitioning | Separation based on the differential solubility of alkaloids in acidic and basic aqueous solutions. nih.gov | Efficiently enriches the alkaloid fraction from the crude plant extract. |
| Preparative HPLC | High-pressure liquid chromatography for purification of larger quantities. mdpi.commdpi.com | Provides high resolution for separating closely related compounds. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. cabidigitallibrary.orgnih.gov | Reduces sample degradation and loss; suitable for gram-scale separation. nih.gov |
| pH-Zone-Refining CCC | A specialized mode of HSCCC for separating ionizable compounds. dntb.gov.ua | High sample capacity and high-purity separation of alkaloids in a single step. |
Synergistic Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Understanding
A comprehensive understanding of this compound, from its biosynthesis to its biological function, requires a holistic approach that integrates multiple high-throughput "omics" technologies. mdpi.comnih.gov These platforms provide a system-wide view of the molecular components and processes within an organism, offering powerful tools to investigate the complex biology of Aconitum alkaloids. nih.gov
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or tissue, providing a snapshot of gene expression. For Aconitum, transcriptome sequencing (RNA-Seq) of different plant organs (e.g., roots, leaves) allows researchers to identify genes that are highly expressed in tissues where alkaloids accumulate. nih.govmdpi.com By correlating the expression of candidate genes—such as those encoding cytochrome P450s or acyltransferases—with alkaloid production, scientists can pinpoint the specific genes involved in the biosynthetic pathway. cabidigitallibrary.orgnih.gov
Metabolomics: This is the large-scale study of small molecules (metabolites) within a biological system. Using techniques like liquid chromatography-mass spectrometry (LC-MS), metabolomics can be used to generate a detailed profile of the alkaloids present in an Aconitum extract. nih.govresearchgate.net This is invaluable for discovering new or trace alkaloids, observing how metabolite profiles change under different conditions, and identifying all the intermediates in a biosynthetic pathway. mdpi.com Metabolomic studies on animal models can also reveal how aconitine alkaloids perturb endogenous metabolic pathways, shedding light on their mechanisms of action. nih.govnih.gov
Proteomics: This field focuses on the large-scale analysis of proteins, the functional workhorses of the cell. In the context of alkaloid biosynthesis, proteomics can identify the enzymes (proteins) that are actually present and active in the plant tissue. tandfonline.commdpi.com This provides direct evidence that the candidate genes identified via transcriptomics are being translated into functional enzymes, thus validating their role in the pathway.
Integrative Multi-Omics: The true power of these technologies is realized when they are integrated. mdpi.comnih.gov By combining transcriptomic and metabolomic data, researchers can build robust gene-metabolite networks. mdpi.comresearchgate.net In these networks, the expression level of a specific gene can be directly correlated with the abundance of a specific alkaloid across different samples. This powerful correlational analysis provides strong evidence for linking genes to their functions in the biosynthetic pathway and has been successfully used to identify key enzymes in diterpenoid alkaloid synthesis. nih.govresearchgate.net This synergistic approach accelerates the discovery of biosynthetic pathways and provides a deep, multi-layered understanding of the biology of these complex natural products. rsc.org
| Omics Technology | Focus of Analysis | Application in Aconitine Alkaloid Research |
| Transcriptomics | Gene expression (RNA) | Identifies candidate genes for biosynthetic enzymes by analyzing expression patterns in alkaloid-producing tissues. cabidigitallibrary.orgmdpi.com |
| Metabolomics | Small molecules (metabolites) | Profiles the full spectrum of alkaloids in a sample; discovers new trace compounds and pathway intermediates. nih.govresearchgate.net |
| Proteomics | Proteins (enzymes) | Identifies and quantifies the enzymes present in a tissue, confirming the translation of biosynthetic genes. tandfonline.commdpi.com |
| Integrative Omics | Combined analysis of multiple datasets | Correlates gene expression with metabolite accumulation to build gene-metabolite networks and validate gene function. mdpi.commdpi.com |
Q & A
Q. What analytical methods are recommended for the identification and quantification of Mesaconine 14-benzoate in plant extracts?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for initial screening, validated against reference standards (e.g., CAS 63238-67-5) . For higher sensitivity, employ UPLC-MS/MS with multiple reaction monitoring (MRM) to distinguish this compound from structurally similar alkaloids (e.g., aconine, hypaconine) in complex matrices like Aconitum carmichaelii extracts. Calibration curves should cover a linear range of 0.1–50 µg/mL, with correlation coefficients (R²) >0.99, as demonstrated in validated protocols .
Q. How can extraction efficiency of this compound from Aconitum species be optimized?
- Methodological Answer : Orthogonal experimental designs (e.g., L9(3⁴)) are effective for optimizing ethanol concentration, extraction time, and solvent-to-material ratio. Macroporous resins (e.g., HPD-300) achieve >85% recovery of water-soluble alkaloids via pH-dependent adsorption-desorption cycles. Post-purification, vacuum evaporation at 40°C preserves compound stability, yielding extracts with >15% total alkaloid content .
Q. What solvent systems are suitable for preparing this compound stock solutions in vitro?
- Methodological Answer : DMSO is preferred for solubility (100 mg/mL, 169.59 mM), but ultrasonic agitation is required to prevent aggregation. For biological assays, dilute stock solutions in culture media to ≤0.1% DMSO to avoid cytotoxicity. Long-term storage at -80°C in anhydrous DMSO ensures stability for ≥6 months .
Advanced Research Questions
Q. What experimental models are appropriate for investigating this compound’s anti-arthritic mechanisms?
- Methodological Answer : Use collagen-induced arthritis (CIA) murine models to evaluate dose-dependent reductions in joint inflammation (e.g., paw swelling, histopathology). In vitro, primary human synovial fibroblasts or RAW264.7 macrophages can assess cytokine modulation (e.g., TNF-α, IL-6) via ELISA or qPCR. Combine these with phosphoproteomics to identify signaling pathways (e.g., NF-κB, MAPK) .
Q. How can researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Cross-study variability often arises from differences in alkaloid purity (>98% HPLC recommended), extraction protocols, or model systems. Perform meta-analyses comparing in vitro IC₅₀ values (e.g., PI3Kα inhibition) and in vivo efficacy across studies. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies mitigate toxicity risks when studying this compound in preclinical models?
- Methodological Answer : Conduct dose-ranging studies to establish NOAEL (no-observed-adverse-effect-level) in rodents, monitoring cardiac and neurological endpoints (e.g., ECG, locomotor activity). Compare toxicity profiles with related alkaloids (e.g., aconitine) to identify structural determinants of safety. Use pharmacokinetic modeling to optimize dosing intervals and avoid cumulative toxicity .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS/MS quantification detect degradation products (e.g., mesaconine via ester hydrolysis). For lyophilized powders, residual solvent analysis (GC-MS) and water content (Karl Fischer titration) ensure compliance with ICH guidelines .
Methodological Considerations
- Data Validation : Include negative controls (e.g., heat-denatured plant extracts) to confirm assay specificity. Use internal standards (e.g deuterated analogs) for MS-based quantification .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal studies, with approval from institutional ethics committees .
- Literature Synthesis : Prioritize primary sources indexed in PubMed or Web of Science over vendor databases. Cross-reference chemical data with authoritative repositories (e.g., PubChem CID 12971681) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
